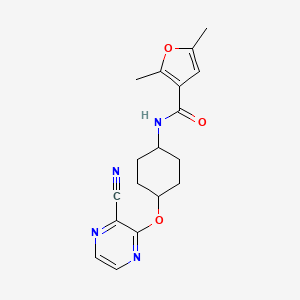
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound’s structural complexity and the presence of multiple functional groups make it a subject of extensive study, particularly in medicinal and organic chemistry.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactivity and functional group diversity.
Biology
In biological research, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can act as a molecular probe for studying receptor-ligand interactions or as a precursor for synthesizing biologically active derivatives.
Medicine
In medicine, its derivatives could potentially serve as therapeutic agents, especially if they exhibit properties such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis. Common starting materials include 3-cyanopyrazine, 4-hydroxycyclohexane, and 2,5-dimethylfuran-3-carboxylic acid. Key steps in the synthesis might involve:
Nucleophilic substitution: to attach the 3-cyanopyrazine moiety.
Esterification: or amide formation to link the furan and cyclohexyl groups.
Industrial Production Methods
In an industrial setting, this compound can be synthesized using automated synthesis machines under strictly controlled conditions to ensure high purity and yield. The reaction conditions typically involve:
Precise temperature control.
Use of high-purity reagents.
Advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, such as:
Oxidation and reduction reactions: : Transformations involving changes in the oxidation state of its components.
Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Nucleophiles: : Including ammonia or amines for substitution reactions.
Major Products Formed
The products depend on the specific reactions and conditions, but common transformations might include:
Hydrolyzed products: from nucleophilic substitutions.
Oxidized derivatives: of the pyrazine or furan ring systems.
Mécanisme D'action
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms:
Binding to molecular targets: : Such as enzymes or receptors, altering their activity.
Pathway modulation: : Interfering with biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1r,4r)-4-((3-cyano-6-methylpyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
N-((1r,4r)-4-((3-cyano-5-bromopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
Unique Attributes
What sets N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide apart is its specific combination of functional groups which might offer unique reactivity and interaction profiles compared to its analogs.
This compound serves as a fascinating subject for scientific investigation with potential applications that span across multiple fields. Its complexity not only provides opportunities for chemical innovation but also challenges researchers to explore new synthetic methods and applications.
Propriétés
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-15(12(2)24-11)17(23)22-13-3-5-14(6-4-13)25-18-16(10-19)20-7-8-21-18/h7-9,13-14H,3-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBWWQRGREOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
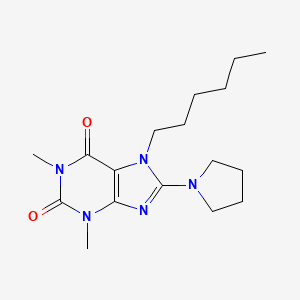
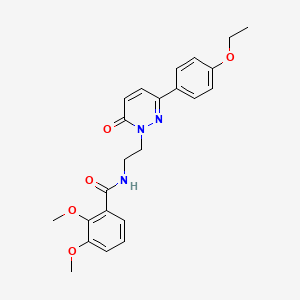
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2743915.png)
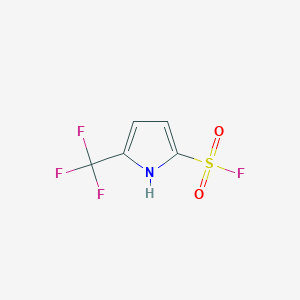
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
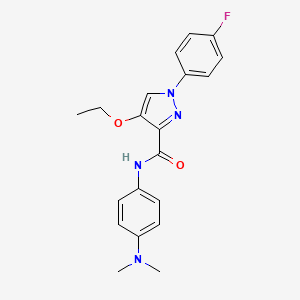
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)
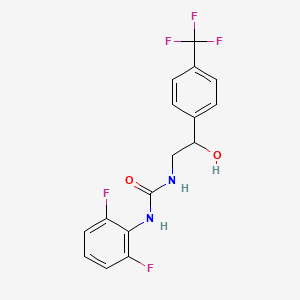
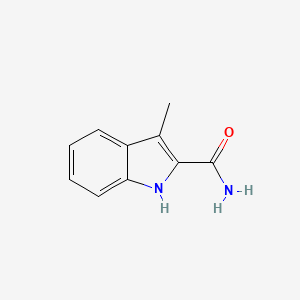
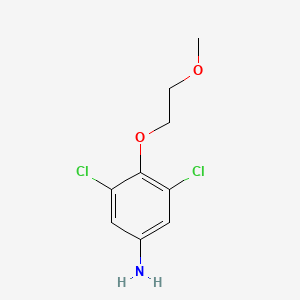
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
